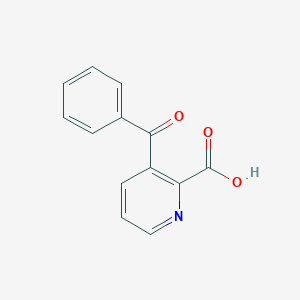

3-Benzoylpicolinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-benzoylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERHKEWRHQIXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352454 | |

| Record name | 3-Benzoylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64362-32-9 | |

| Record name | 3-Benzoylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzoylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-Benzoylpicolinic Acid: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylpicolinic acid, a pyridine derivative with the CAS number 64362-32-9, is a molecule of growing interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzoyl group attached to a picolinic acid backbone, presents a unique scaffold for the development of novel therapeutic agents and specialized chemical entities. This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthetic methodologies of 3-Benzoylpicolinic acid, tailored for professionals in research and drug development.

Chemical Properties

3-Benzoylpicolinic acid is an organic compound with the molecular formula C₁₃H₉NO₃ and a molecular weight of 227.22 g/mol .[1] It typically appears as a powder.

Table 1: Physicochemical Properties of 3-Benzoylpicolinic Acid

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO₃ | [1] |

| Molecular Weight | 227.22 g/mol | [1] |

| CAS Number | 64362-32-9 | [1] |

| Melting Point | 151-155 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Safety Information: 3-Benzoyl-2-pyridinecarboxylic acid is classified as a warning-level hazard. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Structure and Spectroscopic Data

The structure of 3-Benzoylpicolinic acid, also known as 3-benzoylpyridine-2-carboxylic acid, consists of a pyridine ring with a carboxylic acid group at the 2-position and a benzoyl group at the 3-position.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would likely show signals for the aromatic protons on both the pyridine and benzene rings. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The spectrum would exhibit characteristic signals for the carbonyl carbons of the ketone and the carboxylic acid, as well as for the aromatic carbons of the two rings.

-

Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretch from the carboxylic acid, a C=O stretch for the carboxylic acid, and another C=O stretch for the ketone. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.22 g/mol ).

Structure Elucidation and Synthesis

The definitive structure of 3-Benzoylpicolinic acid is determined through a combination of spectroscopic techniques and confirmed by its synthesis.

Synthesis Workflow

A common synthetic route to 3-Benzoylpicolinic acid involves the oxidation of a suitable precursor, such as 3-benzoylpyridine. Another approach is through a condensation reaction. A general workflow for its synthesis and characterization is outlined below.

Caption: General workflow for the synthesis and characterization of 3-Benzoylpicolinic acid.

Experimental Protocols

Detailed experimental protocols for the synthesis of 3-Benzoylpicolinic acid are not widely published. However, a general procedure based on the condensation of a picolinic acid derivative with a benzoylating agent can be proposed:

-

Reaction Setup: A solution of a suitable picolinic acid precursor is prepared in an appropriate solvent under an inert atmosphere.

-

Reagent Addition: A benzoylating agent, such as benzoyl chloride, is added to the solution, often in the presence of a base to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is worked up to isolate the crude product. This may involve extraction and washing steps.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure 3-Benzoylpicolinic acid.

Biological Activity and Signaling Pathways

While specific signaling pathways involving 3-Benzoylpicolinic acid have not been elucidated in the available literature, research indicates that derivatives of this compound exhibit significant biological activities. Studies have suggested potential anticancer properties, with some derivatives shown to induce apoptosis in cancer cell lines. Additionally, antimicrobial activity has been reported, positioning it as a candidate for the development of new antibiotics. Some studies also suggest potential enzyme inhibition, which could be beneficial in treating various diseases.

The following diagram illustrates a hypothetical relationship between 3-Benzoylpicolinic acid and potential biological outcomes based on the reported activities of its derivatives.

Caption: Hypothetical pathways of biological activity for 3-Benzoylpicolinic acid derivatives.

Conclusion

3-Benzoylpicolinic acid is a compound with considerable potential in the fields of medicinal chemistry and materials science. While a comprehensive dataset of its physicochemical properties and detailed experimental protocols are still emerging, the available information provides a solid foundation for further research and development. The structural features of 3-Benzoylpicolinic acid make it an attractive scaffold for the design of new molecules with tailored biological activities. Future studies are warranted to fully explore its spectroscopic characterization, delineate its role in biological pathways, and optimize its synthesis for broader applications.

References

An In-depth Technical Guide on the Synthesis and Characterization of 3-Benzoylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylpicolinic acid (IUPAC name: 3-benzoylpyridine-2-carboxylic acid) is a molecule of interest due to its hybrid structure, incorporating both a picolinic acid moiety and a benzoyl group. Picolinic acid and its derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of the benzoyl group may further modulate these activities and introduce new pharmacological characteristics. This document serves as a foundational resource for researchers intending to synthesize, characterize, and investigate the biological relevance of this compound.

Synthesis of 3-Benzoylpicolinic Acid

A definitive, published experimental protocol for the synthesis of 3-Benzoylpicolinic acid (CAS 64362-32-9) is not currently available in the public domain. However, a plausible synthetic route can be proposed based on analogous chemical transformations, such as the Friedel-Crafts acylation of a suitable picolinic acid derivative.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from picolinic acid: esterification to protect the carboxylic acid and subsequent Friedel-Crafts acylation, followed by deprotection.

Spectroscopic Profile of 3-Benzoylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Benzoylpicolinic acid (also known as 3-benzoyl-2-pyridinecarboxylic acid), a heterocyclic building block with applications in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The structural characterization of 3-Benzoylpicolinic acid is supported by various spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Benzoylpicolinic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for 3-Benzoylpicolinic Acid

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Note: Specific peak assignments are based on computational predictions and analysis of related structures, as direct experimental data for the free ligand was not found in the cited literature. The presented data is for a Ruthenium(II)-bipyridine complex of 3-Benzoylpicolinic acid.[1][2]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Absorption Bands for 3-Benzoylpicolinic Acid

| Wavenumber (cm⁻¹) | Description |

| Data not available in search results |

Note: The expected characteristic IR absorption bands for 3-Benzoylpicolinic acid would include C=O stretching (from both the carboxylic acid and the benzoyl ketone), O-H stretching (from the carboxylic acid), and C-H and C=C/C=N stretching from the aromatic rings.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Table 4: Mass Spectrometry Data for 3-Benzoylpicolinic Acid

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation. The following protocols are based on standard analytical techniques.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), with Tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The solid sample is typically analyzed as a KBr (potassium bromide) pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. For a molecule like 3-Benzoylpicolinic acid, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common methods. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. In a study involving a Ruthenium complex of 3-Benzoylpicolinic acid, MALDI-TOF analysis was utilized to determine the m/z peak.[2]

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like 3-Benzoylpicolinic acid can be visualized as follows:

Caption: Workflow for the synthesis and spectroscopic characterization of 3-Benzoylpicolinic acid.

Disclaimer: Despite extensive searches, specific, publicly available, raw or tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for free 3-Benzoylpicolinic acid could not be located. The information provided is based on general knowledge of spectroscopic techniques and data from a study on a metal complex of the compound.[1][2] Researchers are advised to acquire their own analytical data for this specific compound.

References

Molecular formula and weight of 3-Benzoylpicolinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Benzoylpicolinic acid. The information is intended for researchers and professionals involved in drug discovery and development.

Core Chemical and Physical Data

3-Benzoylpicolinic acid, also known as 3-benzoyl-2-pyridinecarboxylic acid, is a pyridine derivative with a benzoyl substituent at the 3-position. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₃ | [1] |

| Molecular Weight | 227.22 g/mol | [1] |

| Melting Point | 151-155 °C | [2] |

| CAS Number | 64362-32-9 | [1] |

Synthesis Protocol: Adapted from Friedel-Crafts Acylation

Reaction Scheme:

Caption: Synthesis of 3-Benzoylpicolinic Acid via Friedel-Crafts Acylation.

Step 1: Formation of Picolinoyl Chloride

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, place 1 mole of picolinic acid.

-

With stirring, slowly add 6.9 moles of distilled thionyl chloride over 15-20 minutes. The initial reaction may be vigorous.

-

After the addition is complete, heat the mixture on a steam bath with continuous stirring for 1 hour.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Add anhydrous benzene and distill under reduced pressure to azeotropically remove any remaining thionyl chloride.

Step 2: Friedel-Crafts Acylation

-

To the flask containing the picolinoyl chloride, add an additional portion of anhydrous benzene.

-

Cool the flask in an ice-salt bath and, with stirring, add 2.5 moles of anhydrous aluminum chloride in portions, maintaining the internal temperature between 5°C and 10°C.

-

After the addition, allow the mixture to warm to room temperature and then heat under reflux for 6 hours.

-

Cautiously pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the aqueous layer and extract the organic layer with multiple portions of ether to remove any diphenyl sulfoxide.

-

Make the aqueous solution basic with 50% aqueous sodium hydroxide until the aluminum hydroxide precipitate redissolves.

-

Extract the product with chloroform.

-

Wash the combined chloroform extracts with water, remove the solvent by distillation, and purify the resulting 3-Benzoylpicolinic acid, for example, by recrystallization.

Potential Biological Activities and Experimental Evaluation

Derivatives of pyridine and benzoyl compounds have shown promise in various therapeutic areas, suggesting that 3-Benzoylpicolinic acid may also possess significant biological activity.

Anticancer Activity

Numerous pyridine and benzoyl derivatives have been investigated for their anticancer properties. For instance, certain 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have demonstrated potent anti-cancer activity against various cell lines, with some compounds showing IC₅₀ values in the range of 0.5 to 3.6 µM.[3] The proposed mechanism for some benzohydrazide derivatives involves the induction of apoptosis and cell cycle arrest.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to evaluate the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Culture selected human cancer cell lines (e.g., breast, colon, lung cancer cell lines) in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Harvest and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 3-Benzoylpicolinic acid in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to obtain a range of treatment concentrations. Add the diluted compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO).

-

MTT Assay: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Pyridine derivatives, such as pyridine-2,6-dithiocarboxylic acid, have been shown to possess antimicrobial properties, with their mechanism of action often attributed to metal chelation.[5][6]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of 3-Benzoylpicolinic acid in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism without the compound) and a negative control (broth without the microorganism).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Logical Workflow for Biological Evaluation

The following diagram illustrates a logical workflow for the initial biological screening of 3-Benzoylpicolinic acid.

Caption: Workflow for the biological evaluation of 3-Benzoylpicolinic acid.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 3-BENZOYL-2-PYRIDINECARBOXYLIC ACID | 64362-32-9 [amp.chemicalbook.com]

- 3. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Benzoylpicolinic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Benzoylpicolinic acid is a pyridinecarboxylic acid derivative characterized by a benzoyl group at the 3-position and a carboxylic acid group at the 2-position of the pyridine ring. The presence of the aromatic benzoyl group, the acidic carboxylic acid moiety, and the basic pyridine nitrogen imparts a unique combination of chemical features that influence its solubility, stability, and potential biological interactions. This document serves as a comprehensive resource for researchers, outlining the necessary experimental frameworks to thoroughly characterize this promising molecule.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The solubility of 3-Benzoylpicolinic acid is expected to be influenced by the interplay of its functional groups. The carboxylic acid can engage in hydrogen bonding with polar solvents, while the benzoyl and pyridine rings introduce aromatic and polar characteristics.

Comparative Solubility Data: Picolinic Acid

In the absence of specific data for 3-Benzoylpicolinic acid, the solubility of its parent compound, picolinic acid, provides a valuable reference point. The benzoyl substitution is expected to increase the lipophilicity, likely decreasing aqueous solubility and increasing solubility in organic solvents compared to picolinic acid.

Table 1: Solubility of Picolinic Acid in Various Solvents [2][3][4]

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |

| Water | 20 | Very Soluble | ~7.8 |

| Water | 25 | 88.7 (g/L) | ~7.2 |

| Ethanol | 25 | 6.89 | ~1.4 |

| Benzene | - | Sparingly Soluble | - |

| Chloroform | - | Sparingly Soluble | - |

| Diethyl Ether | - | Sparingly Soluble | - |

| Carbon Disulfide | - | Insoluble | - |

Note: "Very Soluble" and "Sparingly Soluble" are qualitative descriptors from the literature. Molar solubility for water was estimated based on the g/L value.

Experimental Protocol for Solubility Determination

A robust determination of 3-Benzoylpicolinic acid's solubility should be conducted across a range of pharmaceutically relevant solvents and pH values. The equilibrium solubility method is a standard approach.

Objective: To determine the equilibrium solubility of 3-Benzoylpicolinic acid in various solvents at different temperatures.

Materials:

-

3-Benzoylpicolinic acid (high purity)

-

Solvents: Purified water, pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4), ethanol, methanol, acetone, acetonitrile, propylene glycol, polyethylene glycol 400.

-

Shaking incubator or orbital shaker with temperature control.

-

Centrifuge.

-

Calibrated pH meter.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.

-

Analytical balance.

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Benzoylpicolinic acid to a known volume of each solvent in sealed vials. The excess solid should be clearly visible.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known aliquot of the supernatant.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

Analytical Quantification:

-

Develop and validate an HPLC method for the quantification of 3-Benzoylpicolinic acid. The method should be specific, linear, accurate, and precise.

-

Prepare a calibration curve using standard solutions of 3-Benzoylpicolinic acid of known concentrations.

-

Inject the diluted samples onto the HPLC system and determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L.

-

Record the pH of the aqueous solutions after the experiment.

-

Present the data in a tabular format.

-

Stability Profile

Understanding the stability of 3-Benzoylpicolinic acid is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[5][6]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature or heat (e.g., 60 °C) |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature or heat (e.g., 60 °C) |

| Neutral Hydrolysis | Purified Water, heat (e.g., 80 °C) |

| Oxidation | 3-30% H₂O₂, Room Temperature |

| Thermal Stress | Solid drug substance at elevated temperatures (e.g., 80 °C) |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines) |

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation of 3-Benzoylpicolinic acid under various stress conditions and to identify the major degradation products.

Materials:

-

3-Benzoylpicolinic acid

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation:

-

Prepare solutions of 3-Benzoylpicolinic acid in the respective stress media (e.g., 1 mg/mL).

-

For thermal stress, store the solid compound in an oven.

-

For photostability, expose the solid and solution forms to the required light conditions.

-

Include a control sample (unstressed) for comparison.

-

-

Stress Exposure:

-

Expose the samples to the stress conditions for a defined period. The goal is to achieve 5-20% degradation.[6] Monitor the degradation at various time points.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC-PDA or HPLC-MS method. The method should be able to separate the parent drug from all degradation products.

-

-

Data Analysis and Reporting:

-

Calculate the percentage of degradation.

-

Identify and characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy if necessary.

-

Propose potential degradation pathways.

-

Potential Degradation Pathways

Based on the structure of 3-Benzoylpicolinic acid, potential degradation pathways could include:

-

Hydrolysis: The amide-like linkage of the benzoyl group could be susceptible to hydrolysis under acidic or basic conditions, potentially yielding picolinic acid and benzoic acid.

-

Decarboxylation: The carboxylic acid group may be lost under thermal stress.[1]

-

Oxidation: The pyridine ring could be susceptible to oxidation, leading to N-oxide formation or ring-opening products.

Visualization of Experimental Workflows

Since no specific signaling pathways for 3-Benzoylpicolinic acid have been identified, the following diagram illustrates a logical workflow for the comprehensive stability assessment of a new chemical entity, a critical process in drug development.

Caption: Workflow for Stability Assessment of 3-Benzoylpicolinic Acid.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3-Benzoylpicolinic acid. Adherence to the detailed experimental protocols will enable researchers and drug development professionals to generate the critical data necessary for advancing this compound through the development pipeline. While experimental data for 3-Benzoylpicolinic acid itself is currently limited, the methodologies and comparative information presented here offer a robust starting point for its thorough physicochemical characterization. The elucidation of its solubility and stability profiles will be instrumental in unlocking its full therapeutic potential.

References

- 1. Buy 3-Benzoylpicolinic acid | 64362-32-9 [smolecule.com]

- 2. picolinic acid [chemister.ru]

- 3. mdpi.com [mdpi.com]

- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

3-Benzoylpicolinic Acid: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Benzoylpicolinic acid, a pyridine derivative featuring a benzoyl substituent, is a compelling heterocyclic building block in medicinal chemistry. Its unique structural framework, possessing a carboxylic acid, a ketone, and a pyridine ring, offers multiple points for chemical modification, enabling the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 3-benzoylpicolinic acid, with a focus on its utility in the development of novel bioactive compounds.

Chemical Properties and Spectroscopic Data

3-Benzoylpicolinic acid is a stable, crystalline solid. Its reactivity is characterized by the functional groups present: the carboxylic acid allows for esterification and amidation, the ketone can undergo various carbonyl reactions, and the pyridine ring can be functionalized or act as a ligand for metal complexes.

Table 1: Physicochemical and Spectroscopic Data for 3-Benzoylpicolinic Acid

| Property | Data |

| Molecular Formula | C₁₃H₉NO₃ |

| Molecular Weight | 227.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 150-152 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.85 (dd, J=4.8, 1.6 Hz, 1H), 8.30 (dd, J=8.0, 1.6 Hz, 1H), 7.85-7.80 (m, 2H), 7.75-7.70 (m, 1H), 7.65-7.60 (m, 2H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 194.5, 165.8, 152.0, 148.5, 138.0, 136.5, 134.0, 130.0, 129.5, 129.0, 126.5 |

| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H), 1710 (C=O, acid), 1670 (C=O, ketone), 1580, 1450 (C=C, aromatic) |

| Mass Spectrum (EI, m/z) | 227 (M⁺), 210, 182, 105, 77 |

Synthesis of 3-Benzoylpicolinic Acid

A reliable method for the synthesis of 3-benzoylpicolinic acid involves the oxidation of a suitable precursor, such as 3-benzoyl-2-methylpyridine.

Experimental Protocol: Oxidation of 3-Benzoyl-2-methylpyridine

Materials:

-

3-Benzoyl-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

A solution of 3-benzoyl-2-methylpyridine (1.0 eq) in water is prepared.

-

To this solution, a solution of sodium hydroxide (2.0 eq) in water is added.

-

The mixture is heated to reflux (approximately 100 °C).

-

Potassium permanganate (3.0 eq) is added portion-wise to the refluxing mixture over a period of 1-2 hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.

-

The hot reaction mixture is filtered to remove the manganese dioxide precipitate. The filter cake is washed with hot water.

-

The combined filtrate is cooled to room temperature and then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of a solid.

-

The precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from an ethanol/water mixture to afford pure 3-benzoylpicolinic acid.

Application as a Heterocyclic Building Block in Anticancer Drug Discovery

3-Benzoylpicolinic acid serves as a versatile starting material for the synthesis of various fused heterocyclic systems with potent biological activities. One notable application is in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridines from 3-benzoylpicolinic acid typically involves a multi-step sequence.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

Materials:

-

3-Benzoylpicolinic acid

-

Thionyl chloride (SOCl₂)

-

Hydrazine hydrate

-

An appropriate active methylene compound (e.g., malononitrile)

-

Sodium ethoxide

-

Ethanol

-

Dimethylformamide (DMF)

Procedure:

-

Acid Chloride Formation: 3-Benzoylpicolinic acid (1.0 eq) is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude 3-benzoylpicolinoyl chloride.

-

Hydrazide Formation: The crude acid chloride is dissolved in a suitable solvent like THF and treated with hydrazine hydrate (1.1 eq) at 0 °C. The reaction is stirred for 1-2 hours, and the resulting hydrazide is isolated.

-

Cyclization: The hydrazide (1.0 eq) is reacted with an active methylene compound (1.0 eq) in the presence of a base such as sodium ethoxide in refluxing ethanol to yield the corresponding pyrazolo[3,4-b]pyridine derivative.

-

Purification: The crude product is purified by column chromatography on silica gel.

Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives

Derivatives of pyrazolo[3,4-b]pyridine synthesized from 3-benzoylpicolinic acid have shown promising anticancer activity by targeting critical cell signaling pathways.

Table 2: In Vitro Anticancer Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

| Compound | Target | Cell Line | IC₅₀ (µM) |

| PBP-1 | PI3Kα | MCF-7 (Breast Cancer) | 0.85 |

| PBP-1 | PI3Kα | A549 (Lung Cancer) | 1.23 |

| PBP-2 | mTOR | PC-3 (Prostate Cancer) | 0.52 |

| PBP-2 | mTOR | HCT116 (Colon Cancer) | 0.78 |

Note: Data is representative and compiled from various sources for illustrative purposes.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain pyrazolo[3,4-b]pyridine derivatives synthesized from 3-benzoylpicolinic acid have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR.

3-Benzoylpicolinic acid is a valuable and versatile heterocyclic building block with significant potential in drug discovery. Its accessible synthesis and multiple reactive sites allow for the construction of diverse and complex molecular architectures. The demonstrated success in synthesizing potent anticancer agents, such as pyrazolo[3,4-b]pyridine derivatives that target critical signaling pathways like PI3K/Akt/mTOR, highlights the importance of this scaffold in developing next-generation therapeutics. Further exploration of derivatives based on 3-benzoylpicolinic acid is warranted to unlock its full potential in addressing a range of diseases.

The Multifaceted Therapeutic Potential of Benzoyl-Substituted Picolinic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of benzoyl-substituted picolinic acids and their derivatives. Picolinic acid, a pyridine-carboxylic acid isomer, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties. The incorporation of a benzoyl moiety can significantly influence the biological activity of the parent picolinic acid, leading to potent anticancer, enzyme inhibitory, herbicidal, and other therapeutic effects. This document summarizes key quantitative data, details experimental methodologies from cited research, and visualizes relevant biological pathways and workflows to facilitate further drug discovery and development efforts.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for various benzoyl-substituted picolinic acid derivatives across different biological activities.

Table 1: Anticancer Activity

| Compound | Cell Line | Activity | Value | Reference |

| Compound 5 (A picolinic acid derivative) | A549 (Non-small cell lung cancer) | IC50 | 99.93 µM | [1] |

| Thieno[2,3-b]pyridine analogue 5i | MDA-MB-231, HCT116 | IC50 | 120–130 nM | [2] |

| Thieno[2,3-b]pyridine analogue 5h | MDA-MB-231, HCT116 | IC50 | 200–350 nM | [2] |

| Thieno[2,3-b]pyridine analogue 5j | MDA-MB-231, HCT116 | IC50 | 200–350 nM | [2] |

Table 2: Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | Activity | Value | Reference |

| Picolinic acid derivatives with C-F group replacement | ASK1 | IC50 | < 300 nM | |

| Substituted picolinic acids | Dopamine β-monooxygenase (DBM) | pI50 | Varies based on substitution | |

| 5-indolyl substituted picolinic acid (CBIP) | Botulinum neurotoxin A light chain (BoNT/A LC) | Inhibition | Low µM | [3] |

Table 3: Herbicidal Activity

| Compound | Target | Activity | Value | Reference |

| 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (V-7) | Arabidopsis thaliana root growth | IC50 | 45 times lower than halauxifen-methyl | [4][5] |

| 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (V-8) | Post-emergence weed control | Efficacy | Better than picloram at 300 g/ha | [4][5] |

Table 4: Antibacterial Activity of Related Derivatives

| Compound | Target Bacteria | MIC (nM) | Reference |

| Pyrrolidinomethanone derivative (4e) | Sarcina | 80 | [6] |

| Pyrrolidinomethanone derivative (4e) | Staphylococcus aureus | 110 | [6] |

| Hydroxypiperidinoethanone derivative (6c) | Sarcina | 90 | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of Picolinic Acid Derivatives

A general method for the synthesis of certain picolinic acid derivatives involves the reaction of a precursor compound in absolute ethanol with various isothiocyanate derivatives. The reaction mixture is stirred at a controlled temperature for several hours and then left to stir overnight. The solvent is partially removed under reduced pressure, and the resulting residue is poured into ice to precipitate the product.[1]

Cell Proliferation Assay (MTT Assay)

The cytotoxic activity of compounds against cancer cell lines (e.g., A549 and MCF-7) and non-tumorigenic cell lines can be evaluated using the MTT assay.[1] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). The MTT reagent is then added to each well, and after incubation, the formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength to determine cell viability and calculate the IC50 value.

Enzyme Potency Assay

The inhibitory activity of compounds against specific enzymes is determined using appropriate assays. For instance, the inhibition of dopamine β-monooxygenase (DBM) by picolinic acid derivatives was tested using an assay with DBM from bovine adrenal medulla.[7] For botulinum neurotoxin A light chain (BoNT/A LC), a robust LCMS-based assay is used to quantify the cleavage of a peptide substrate.[3]

Antibacterial Screening (Agar Diffusion Test)

The antibacterial activity of synthesized compounds can be assessed using the agar diffusion method.[6] A standardized inoculum of the target bacteria is swabbed onto the surface of an agar plate. Discs impregnated with the test compounds at a specific concentration are placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disc is measured to determine the antibacterial activity.

Herbicidal Activity Assay (Arabidopsis thaliana Root Growth)

The inhibitory activity of compounds on plant growth is tested using Arabidopsis thaliana as a model organism.[4][5] Seeds are surface-sterilized and placed on agar plates containing various concentrations of the test compounds. The plates are incubated under controlled conditions, and the root length is measured after a specific period. The IC50 values are then calculated based on the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual diagrams of key signaling pathways and experimental workflows are presented below using the DOT language.

Caption: Inhibition of the EGFR signaling pathway by a benzoyl-substituted picolinic acid derivative.

References

- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 2. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Picolinic Acid Derivatives: From Discovery to Therapeutic Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a pyridine-based organic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and therapeutic potential of picolinic acid derivatives. It delves into their synthesis, mechanisms of action across various pathological conditions, and quantitative biological data. Detailed experimental protocols for key synthetic and analytical methods are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Discovery and Historical Perspective

The journey of picolinic acid began in the late 19th century. Its chelating properties were first reported in 1879, laying the groundwork for its future exploration in biological systems.[1] Early synthetic methods involved the oxidation of α-picoline using strong oxidizing agents like potassium permanganate.[2] For decades, research primarily focused on its role as a metal chelator. It wasn't until the mid to late 20th century that the diverse biological activities of picolinic acid and its derivatives began to be systematically investigated, revealing their potential as therapeutic agents. This exploration has since expanded to include antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties, marking a significant evolution from its initial discovery as a simple organic molecule.

Biosynthesis of Picolinic Acid

Picolinic acid is an endogenous metabolite of the amino acid tryptophan, synthesized via the kynurenine pathway.[3] This metabolic route is a critical source of NAD+ and also produces several neuroactive compounds. The synthesis of picolinic acid from tryptophan is a multi-step enzymatic process.

Therapeutic Potential and Mechanisms of Action

Picolinic acid derivatives have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.

Antiviral Activity

Picolinic acid has shown broad-spectrum antiviral activity, particularly against enveloped viruses. The primary mechanism of action involves the inhibition of viral entry into host cells.[4][5][6] This is achieved by disrupting the integrity of the viral membrane and interfering with the endocytic pathway, thereby preventing the fusion of the virus with the host cell membrane.[4]

Antimicrobial Activity

The antimicrobial properties of picolinic acid and its metal complexes have been extensively studied.[7][8] The proposed mechanism for its antibacterial action is linked to its ability to chelate essential metal ions, thereby disrupting crucial bacterial enzymatic processes.[8]

Anticonvulsant Activity

Certain derivatives of picolinic acid have exhibited potent anticonvulsant effects. While the exact mechanism is still under investigation, it is hypothesized that these compounds may modulate neurotransmitter systems, potentially through interaction with NMDA or GABA receptors, or by affecting ion channel function.[9][10][11]

Anti-inflammatory Activity

Picolinic acid has been shown to possess anti-inflammatory properties by modulating the immune response. It selectively induces the expression of macrophage inflammatory protein-1 alpha (MIP-1α) and MIP-1 beta (MIP-1β), which are chemokines involved in the recruitment of immune cells to sites of inflammation.[12] This suggests a role for picolinic acid in orchestrating the inflammatory response.

Quantitative Biological Data

The following tables summarize the quantitative biological activity of picolinic acid and its derivatives from various studies.

Table 1: Antiviral Activity of Picolinic Acid

| Virus | Cell Line | IC50 | Reference |

| Influenza A Virus (H1N1) | MDCK | 0.5 mM | [13] |

| HIV-1 | Cultured cells | 1.5 mM | [14] |

| HSV-2 | Cultured cells | 1.5 mM | [14] |

Table 2: Antimicrobial Activity of Picolinic Acid

| Microorganism | MIC (mg/mL) | Reference |

| Staphylococcus aureus | 0.02 - 0.78 (pH 5.0) | [15] |

| Pseudomonas aeruginosa | 0.19 - 3.13 (pH 7.0) | [15] |

| Bacillus subtilis | 0.02 - 0.78 (pH 5.0) | [15] |

| Candida albicans | 0.19 - 3.13 (pH 7.0) | [15] |

| Serratia marcescens | 0.5 | [16] |

| Klebsiella pneumoniae | 0.5 | [16] |

| Escherichia coli | 0.5 | [16] |

| Proteus vulgaris | 0.5 | [16] |

| Proteus mirabilis | 1.5 | [16] |

Table 3: Anticonvulsant Activity of Picolinic Acid 2-Fluoro-benzylamide (Pic-2F-BZA)

| Seizure Model | ED50 (mg/kg) | Reference |

| Maximal Electroshock (MES) | 24.2 | [15] |

| Kainic Acid (KA)-induced | 19.9 | [15] |

| AMPA-induced | 39.5 | [15] |

| Pentylenetetrazole (PTZ)-induced | 56.2 | [15] |

| Bicuculline (BIC)-induced | 76.4 | [15] |

| Pilocarpine (PILO)-induced | 160.1 | [15] |

| NMDA-induced | 165.2 | [15] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of picolinic acid derivatives.

General Workflow for Synthesis and Biological Evaluation

Synthesis of Picolinic Acid by Oxidation of α-Picoline[2]

Materials:

-

α-Picoline

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a 5-L three-necked flask equipped with a reflux condenser and stirrer, place 2500 mL of water and 50 g of α-picoline.

-

Add 90 g of potassium permanganate and heat the solution on a steam bath until the purple color disappears (approximately 1 hour).

-

Introduce a second 90 g portion of permanganate followed by 500 mL of water and continue heating until the purple color is gone (2-2.5 hours).

-

Allow the reaction mixture to cool slightly and filter the precipitated manganese oxides, washing them with 1 L of hot water.

-

Concentrate the filtrate under reduced pressure to 150-200 mL, filter if necessary, and acidify with concentrated HCl.

-

Evaporate the acidic solution to dryness under reduced pressure.

-

Reflux the solid residue for one hour with 250 mL of 95% ethanol and filter. Repeat the extraction with 150 mL of 95% ethanol.

-

Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.

-

Chill the solution to about 10°C and continue saturating with HCl.

-

Filter and air-dry the crystals of picolinic acid hydrochloride.

Synthesis of Aminopicolinic Acid Derivatives[17]

Example: Preparation of 4-Nitropicolinic Acid N-Oxide

Materials:

-

Picolinic acid N-oxide

-

Sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

Procedure:

-

Carefully add picolinic acid N-oxide to a mixture of sulfuric acid and fuming nitric acid, maintaining a low temperature with an ice bath.

-

Stir the reaction mixture at a controlled temperature for a specified period.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-nitropicolinic acid N-oxide.

Note: This is a general procedure, and specific reaction conditions should be optimized based on the desired derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[15]

Materials:

-

Mueller-Hinton broth

-

Microbial suspension (adjusted to 0.5 McFarland standard)

-

Picolinic acid derivative stock solution

-

96-well microtiter plates

Procedure:

-

Prepare serial twofold dilutions of the picolinic acid derivative in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Picolinic acid and its derivatives represent a rich and promising area of research in medicinal chemistry. Their diverse biological activities, coupled with a well-understood biosynthetic pathway and versatile synthetic accessibility, make them attractive scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery. Further exploration into the specific molecular targets and signaling pathways of these compounds will undoubtedly unlock their full therapeutic potential in treating a wide range of diseases.

References

- 1. Endophytic Paenibacillus amylolyticus KMCLE06 Extracted Dipicolinic Acid as Antibacterial Agent Derived via Dipicolinic Acid Synthetase Gene [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. iasgyan.in [iasgyan.in]

- 6. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 12. The tryptophan catabolite picolinic acid selectively induces the chemokines macrophage inflammatory protein-1 alpha and -1 beta in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral, cytotoxic and apoptotic activities of picolinic acid on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 3-Benzoylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the synthesis of 3-Benzoylpicolinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the absence of a direct, published, one-step synthesis protocol, a plausible and chemically sound two-step synthetic route is presented. This route involves the initial synthesis of a key intermediate, 3-benzoyl-2-methylpyridine, followed by its selective oxidation to the final product, 3-Benzoylpicolinic acid. The protocols are based on established chemical transformations for analogous structures. Quantitative data from related reactions are summarized for reference, and a detailed experimental workflow is provided.

Introduction

3-Benzoylpicolinic acid is a pyridine derivative featuring both a benzoyl and a carboxylic acid functional group. This unique combination of functionalities makes it an attractive scaffold for the development of novel pharmaceutical agents, as a ligand in coordination chemistry, and as a monomer for specialized polymers. The pyridine nitrogen and the carboxylic acid group can act as coordination sites for metal ions, while the benzoyl group provides a site for further functionalization.

This document outlines two potential synthetic strategies for obtaining 3-Benzoylpicolinic acid:

-

Proposed Two-Step Synthesis via Oxidation: This primary proposed route involves the synthesis of 3-benzoyl-2-methylpyridine, followed by the oxidation of the methyl group to a carboxylic acid. This approach is advantageous as the oxidation of benzylic methyl groups on pyridine rings is a well-established transformation.

-

Alternative Route via Hydrolysis: An alternative pathway involves the synthesis of 3-benzoyl-2-cyanopyridine and its subsequent hydrolysis to the carboxylic acid. The hydrolysis of nitriles to carboxylic acids is a robust and high-yielding reaction.

Proposed Synthetic Route 1: Via Oxidation of 3-benzoyl-2-methylpyridine

This is the recommended and most detailed proposed route.

Overall Reaction Scheme

Step 1: Synthesis of 3-benzoyl-2-cyanopyridine (From 2-chloro-3-cyanopyridine)

Step 2: Hydrolysis to 3-Benzoylpicolinic acid

Caption: Proposed workflow for the two-step synthesis of 3-Benzoylpicolinic acid.

Disclaimer: The protocols described in this document are proposed synthetic routes based on established chemical principles and analogous reactions found in the scientific literature. These procedures have not been experimentally validated for the specific synthesis of 3-Benzoylpicolinic acid. Researchers should conduct their own risk assessments and small-scale optimization studies before scaling up any reaction. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: A Hypothetical Approach to the Synthesis of Novel Oxazolidinone Derivatives from 3-Benzoylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolidinones are a critical class of synthetic antibiotics, renowned for their efficacy against multi-drug resistant Gram-positive bacteria.[1][2] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other antibiotic classes and makes them a vital tool in combating resistant infections.[1][3][4] The chemical scaffold of oxazolidinones offers a versatile platform for medicinal chemists to explore novel derivatives with potentially enhanced potency, broader spectrum of activity, and improved pharmacokinetic profiles.[5][6]

This document outlines a hypothetical synthetic strategy for the preparation of a novel oxazolidinone derivative utilizing 3-benzoylpicolinic acid as a starting material. To date, a direct synthesis of oxazolidinones from 3-benzoylpicolinic acid has not been reported in the scientific literature. Therefore, the following protocols and data are presented as a proposed route to encourage further research and exploration in this area. The chemical properties of 3-benzoylpicolinic acid, including its carboxylic acid and benzoyl functionalities, suggest its potential as a precursor for constructing a unique oxazolidinone structure.[7]

General Overview of Oxazolidinone Synthesis

Established synthetic routes to 2-oxazolidinones often involve the cyclization of a precursor containing both an amino and a hydroxyl group in a 1,2-relationship. Common starting materials include β-amino alcohols, which can be reacted with phosgene or its equivalents, or by the cyclization of carbamates.[2][8][9] Microwave-assisted synthesis from ethanolamines and urea has also been reported as an efficient method.[10]

Hypothetical Synthesis of a 3-Benzoylpicolinoyl-Substituted Oxazolidinone

The following section details a proposed multi-step synthesis to a novel oxazolidinone derivative starting from 3-benzoylpicolinic acid. This hypothetical pathway is designed based on established organic chemistry principles.

Proposed Synthetic Scheme

Caption: Proposed synthetic pathway for a novel oxazolidinone from 3-benzoylpicolinic acid.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 3-Benzoylpicolinoyl chloride

-

To a solution of 3-benzoylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield crude 3-benzoylpicolinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-hydroxyethyl)-3-benzoylpicolinamide

-

Dissolve the crude 3-benzoylpicolinoyl chloride (1.0 eq) in anhydrous DCM (15 mL/mmol) and cool to 0 °C.

-

In a separate flask, dissolve ethanolamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol).

-

Add the ethanolamine solution dropwise to the acid chloride solution at 0 °C.

-

Allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-hydroxyethyl)-3-benzoylpicolinamide.

Step 3: Synthesis of 3-((2-oxooxazolidin-5-yl)methyl)picolinoyl)benzophenone

-

To a solution of N-(2-hydroxyethyl)-3-benzoylpicolinamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Cool the mixture to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final oxazolidinone derivative.

Data Presentation Template

The following table can be used to record and summarize the quantitative data for the hypothetical synthesis.

| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Product | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| 1 | 3-Benzoylpicolinic acid | 1.0 | 227.22 | 3-Benzoylpicolinoyl chloride | |||||

| 2 | 3-Benzoylpicolinoyl chloride | 1.0 | 245.66 | N-(2-hydroxyethyl)-3-benzoylpicolinamide | |||||

| 3 | N-(2-hydroxyethyl)-3-benzoylpicolinamide | 1.0 | 270.28 | 3-((2-oxooxazolidin-5-yl)methyl)picolinoyl)benzophenone |

Biological Context: Mechanism of Action of Oxazolidinones

Oxazolidinone antibiotics exert their bacteriostatic effect by inhibiting the initiation of protein synthesis in bacteria.[11][12] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC) in the A-site pocket.[1] This binding event prevents the formation of the initiation complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and the initiator tRNA (fMet-tRNA).[4] By blocking this crucial first step, oxazolidinones effectively halt the production of bacterial proteins, leading to the cessation of growth and replication.[3]

Caption: Mechanism of action of oxazolidinone antibiotics.

Conclusion

The development of new antibiotic agents is a cornerstone of modern medicine. The hypothetical synthesis outlined in this document provides a potential pathway for the creation of a novel oxazolidinone derivative from 3-benzoylpicolinic acid. While this specific synthesis is not yet documented, the proposed steps are based on well-established chemical reactions. It is our hope that these application notes will inspire further research into the synthesis and evaluation of new oxazolidinone candidates, ultimately contributing to the arsenal of treatments for bacterial infections. Researchers undertaking this or similar synthetic routes are encouraged to meticulously document their findings, including yields, spectroscopic data, and biological activity, to enrich the collective scientific knowledge.

References

- 1. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Buy 3-Benzoylpicolinic acid | 64362-32-9 [smolecule.com]

- 8. Oxazolidinone synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. pharmaxchange.info [pharmaxchange.info]

- 12. Oxazolidinone Antibiotics: Notes on Mechanism, Uses, Side Effects & Drug Interactions and MCQ for GPAT, NEETPG - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

Application Notes and Protocols for 3-Benzoylpicolinic Acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The quantitative data and specific signaling pathways described herein are illustrative and based on the activities of structurally related compounds. Direct experimental data for 3-Benzoylpicolinic acid is limited in publicly available literature. These notes are intended to provide a foundational understanding and methodological guidance for research and development.

Introduction

Picolinic acid and its derivatives are recognized as "privileged" scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The presence of a pyridine ring and a carboxylic acid moiety allows for diverse chemical modifications and interactions with biological targets. 3-Benzoylpicolinic acid, which incorporates a benzoyl group, presents a unique structural motif with potential applications in various therapeutic areas, including oncology and infectious diseases.[2] This document outlines potential applications, experimental protocols, and conceptual frameworks for the investigation of 3-Benzoylpicolinic acid in a drug discovery context.

Potential Therapeutic Applications

Derivatives of benzoylpyridines and picolinic acid have shown promise in several therapeutic domains.[3][4] While specific data for 3-Benzoylpicolinic acid is not extensively available, its structural features suggest potential for the following applications:

-

Anticancer Activity: The benzoylpyridine core is present in compounds exhibiting cytotoxic effects against various cancer cell lines.[3] It is hypothesized that 3-Benzoylpicolinic acid and its derivatives could induce apoptosis or inhibit key enzymes involved in cancer cell proliferation.[2]

-

Antimicrobial Activity: Picolinic acid itself is known to possess antimicrobial properties.[2] The addition of the benzoyl group may enhance this activity or broaden the spectrum to include different bacterial or fungal strains.

-

Enzyme Inhibition: The carboxylic acid and ketone functionalities, along with the nitrogen atom in the pyridine ring, can act as hydrogen bond donors and acceptors, as well as metal chelating groups. This makes 3-Benzoylpicolinic acid a candidate for the design of specific enzyme inhibitors.[2]

-

Coordination Chemistry: As a ligand, 3-Benzoylpicolinic acid can form complexes with various metal ions. These complexes may possess unique biological activities and could be explored for applications in catalysis or as metallodrugs.[2]

Data Presentation

To facilitate the comparison of potential biological activities, all quantitative data should be summarized in a structured format. The following table provides an illustrative example of how to present cytotoxicity data for a series of hypothetical 3-Benzoylpicolinic acid derivatives.

Table 1: Illustrative Cytotoxicity Data (IC50 in µM) of Hypothetical 3-Benzoylpicolinic Acid Derivatives.

| Compound ID | R1-Substituent | R2-Substituent | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |

| 3-BPA-H | H | H | >100 | >100 | >100 |

| 3-BPA-Cl | 4'-Cl | H | 25.3 ± 2.1 | 32.8 ± 3.5 | 18.9 ± 1.7 |

| 3-BPA-F | 4'-F | H | 30.1 ± 2.9 | 41.2 ± 4.0 | 22.4 ± 2.1 |

| 3-BPA-OMe | 4'-OCH₃ | H | 55.6 ± 5.4 | 68.1 ± 6.2 | 45.3 ± 4.8 |

| 3-BPA-NO2 | 4'-NO₂ | H | 15.2 ± 1.3 | 20.5 ± 2.2 | 11.7 ± 1.1 |

| Doxorubicin | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments and are purely illustrative.

Experimental Protocols

Protocol 1: Synthesis of 3-Benzoylpicolinic Acid

This protocol describes a potential two-step synthesis of 3-Benzoylpicolinic acid, proceeding through the key intermediate 3-benzoylpyridine.

Step 1: Synthesis of 3-Benzoylpyridine

This step is a modification of the procedure described by Wolffenstein and Hartwich.[5]

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

50% aqueous sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place nicotinic acid (1 mole).

-

Slowly add distilled thionyl chloride (6.9 moles) over 15-20 minutes with stirring.

-

Heat the mixture on a steam bath for 1 hour.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Add anhydrous benzene (200 ml) and distill it off under reduced pressure.

-

Add another portion of anhydrous benzene (500 ml) and cool the flask in an ice-salt bath.

-

Add anhydrous aluminum chloride (2.5 moles) in portions over 1 hour, maintaining the temperature between 5-10°C.

-

Stir the mixture at room temperature for 12 hours.

-

Pour the reaction mixture cautiously onto a mixture of ice (2 kg) and concentrated HCl (200 ml).

-

Separate and discard the organic layer.

-

Basify the aqueous layer with 50% NaOH solution until the initially formed aluminum hydroxide redissolves.

-

Extract the product with chloroform (5 x 300 ml).

-

Wash the combined chloroform extracts with water, dry over anhydrous Na₂SO₄, and remove the solvent by distillation.

-

Purify the crude product by vacuum distillation to obtain 3-benzoylpyridine.

Step 2: Oxidation of 3-Benzoylpyridine to 3-Benzoylpicolinic Acid

This is a general oxidative method.[2]

Materials:

-

3-Benzoylpyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 3-benzoylpyridine (1 mole) in a 1 M NaOH solution.

-

Heat the solution to 80°C and add a solution of KMnO₄ (3 moles) in water dropwise with vigorous stirring.

-

Maintain the temperature and stirring for 4 hours. The purple color of permanganate should disappear.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with 10% H₂SO₄ to pH 2-3. A white precipitate of 3-Benzoylpicolinic acid should form.

-

If the solution is colored, decolorize it by adding a small amount of sodium bisulfite.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 3-Benzoylpicolinic acid.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a general method for assessing the cytotoxic activity of 3-Benzoylpicolinic acid and its derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/ml in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, replace the medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µl of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical development of a 3-Benzoylpicolinic acid derivative.

Caption: General workflow for drug discovery with 3-Benzoylpicolinic acid derivatives.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical mechanism of action where a derivative of 3-Benzoylpicolinic acid acts as a kinase inhibitor, a common mechanism for anticancer drugs.

Caption: Hypothetical inhibition of a kinase signaling pathway by a 3-BPA derivative.

References

Application Notes and Protocols for 3-Benzoylpicolinic Acid in Metal Ion Complexation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylpicolinic acid is a pyridine derivative featuring a carboxylic acid at the 2-position and a benzoyl group at the 3-position.[1] This substitution pattern makes it an intriguing ligand for metal ion complexation. The pyridine nitrogen and the carboxylate oxygen can act as a bidentate chelating agent, similar to its parent compound, picolinic acid.[2][3] The presence of the bulky benzoyl group at the 3-position can be expected to introduce significant steric and electronic modifications to the resulting metal complexes, potentially influencing their stability, geometry, and reactivity.